An In-depth Technical Guide to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS 35480-52-5)
An In-depth Technical Guide to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS 35480-52-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Fluorinated Building Block
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, bearing the CAS number 35480-52-5, is a highly functionalized aromatic carboxylic acid. Its structure is distinguished by the presence of two trifluoroethoxy groups, which impart unique physicochemical properties. This guide provides a comprehensive overview of its synthesis, properties, and diverse applications, with a particular focus on its role as a key intermediate in pharmaceutical development and its potential in advanced materials. We will delve into the scientific principles underpinning its synthesis and utility, offering insights for its practical application in research and development.
Physicochemical Properties: The Influence of Trifluoroethoxy Moieties
The introduction of trifluoroethoxy groups onto the benzoic acid scaffold significantly alters its electronic and steric characteristics, leading to a unique set of properties that are highly desirable in various applications.
| Property | Value | Source(s) |
| CAS Number | 35480-52-5 | [1][2] |
| Molecular Formula | C₁₁H₈F₆O₄ | [1][2] |
| Molecular Weight | 318.17 g/mol | [1][2] |
| Appearance | White to off-white solid/crystal | [3] |
| Melting Point | 121-125 °C | [3] |
| Boiling Point | 320.9 °C | [2] |
| Solubility | Soluble in many organic solvents | [4] |
The strong electron-withdrawing nature of the fluorine atoms in the trifluoroethoxy groups enhances the metabolic stability of molecules incorporating this moiety and can modulate the acidity of the carboxylic acid group.[5][6] Furthermore, these groups can increase lipophilicity, which is a critical parameter in drug design for influencing membrane permeability and bioavailability.[6]
Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: A Step-by-Step Protocol and Mechanistic Insights
The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is typically achieved through a copper-catalyzed Ullmann condensation reaction.[3] This method provides a reliable route to form the aryl-ether bonds.
Detailed Experimental Protocol
The following protocol is based on established synthetic procedures.[3]
Materials:
-
5-bromo-2-chlorobenzoic acid
-
2,2,2-trifluoroethanol
-
Potassium tert-butoxide
-
Copper(I) bromide (CuBr)
-
Tetrahydrofuran (THF), anhydrous
-
Methyl tertiary butyl ether (MTB ether)
-
Ethanol
-
Water
-
Neutral alumina
-
Dilute hydrochloric acid
Procedure:
-
To a reaction vessel containing anhydrous THF (300 mL) at room temperature, add potassium tert-butoxide (84.7 g) with stirring.
-
Slowly add 2,2,2-trifluoroethanol (76.0 g) dropwise, ensuring the temperature does not exceed 35 °C.
-
After the addition is complete, continue stirring and add 5-bromo-2-chlorobenzoic acid (29.6 g).
-
Add copper(I) bromide (27.3 g) to the mixture.
-
Heat the reaction mixture to reflux and maintain for approximately 43 hours.
-
Cool the mixture to 5 °C and slowly pour it into dilute hydrochloric acid.
-
Separate the organic and aqueous phases.
-
Remove the solvent from the organic phase by distillation, which will cause the product to precipitate.
-
Add water (100 mL) to the residue and collect the solid product by filtration.
-
For purification, dissolve the crude product in MTB ether and filter through a neutral alumina column.
-
Evaporate the solvent and recrystallize the product from an ethanol/water mixture to yield pure 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
Mechanistic Considerations: The Ullmann Condensation
The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a classic example of an Ullmann-type reaction, which involves the copper-catalyzed formation of an aryl-ether bond.[7][8] The reaction proceeds through a catalytic cycle, with the key steps being the formation of a copper(I) alkoxide and its subsequent reaction with the aryl halide.
Caption: A simplified representation of the Ullmann Condensation catalytic cycle.
The role of copper(I) bromide is to act as a catalyst, facilitating the nucleophilic substitution of the halogens on the benzoic acid ring with the trifluoroethoxide.[9][10] The use of a strong base like potassium tert-butoxide is essential to deprotonate the 2,2,2-trifluoroethanol, forming the highly nucleophilic trifluoroethoxide anion. Several mechanisms have been proposed for the Ullmann reaction, including oxidative addition to form a Cu(III) intermediate followed by reductive elimination, as well as radical pathways.[11]
Spectroscopic Characterization
FTIR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O-C stretching vibrations of the ether linkages, and strong C-F stretching bands.
Derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid have been characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), confirming the successful incorporation of the bis(trifluoroethoxy)phenyl moiety.[13][14]
Applications in Research and Industry
The unique properties of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid make it a valuable building block in several fields, most notably in pharmaceuticals and materials science.
Pharmaceutical Intermediate: A Cornerstone in Drug Synthesis
The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[15][16]
-
Flecainide Synthesis: It is widely recognized as a crucial precursor in the synthesis of Flecainide, a class Ic antiarrhythmic drug used to treat and prevent abnormal heart rhythms.[1][17] It is also identified as "Flecainide EP Impurity D," highlighting its importance in the quality control of the final drug product.[1][17] The toxicological significance of flecainide itself is well-documented, with a narrow therapeutic window.[18][19][20] While specific toxicological data for this particular impurity is not widely published, controlling its levels in the final active pharmaceutical ingredient is a critical aspect of ensuring drug safety.[21]
-
Anticancer Agents: Research has demonstrated its use as a starting material for the synthesis of novel 1,3-thiazolidin-4-one derivatives that exhibit antiglioma activity.[13] These compounds were designed as inhibitors of AURKA and VEGFR-2, which are key targets in cancer therapy.[13]
Caption: Pharmaceutical applications of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
Advanced Materials: Leveraging Fluorine's Influence
The trifluoroethoxy groups in this molecule can impart desirable properties to polymers and coatings.
-
High-Performance Polymers: The incorporation of fluorinated moieties into polymers is known to enhance thermal stability, chemical resistance, and hydrophobicity.[4][22] Poly[bis(2,2,2-trifluoroethoxy)phosphazene], a polymer with similar side groups, exhibits superhydrophobicity, making it suitable for self-cleaning surfaces and stain-resistant textiles.[4][22] While specific applications of polymers derived from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid are not detailed in the available literature, its structure suggests potential for creating specialty polymers for demanding environments, such as in the aerospace and electronics industries.[23][24]
-
Coatings and Adhesives: The enhanced stability and altered surface properties conferred by the trifluoroethoxy groups make this compound a candidate for use in the formulation of high-performance coatings and adhesives that require durability and resistance to harsh conditions.
Drug Delivery Systems
Fluorinated compounds are increasingly being explored for their potential in drug delivery systems.[13] The introduction of fluorine can enhance the stability of drug carriers and improve the cellular uptake of therapeutic agents.[13] While specific drug delivery systems based on 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid are not yet reported, its structure provides a versatile platform for the development of novel fluorinated drug carriers.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. It is advised to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion and Future Outlook
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a valuable and versatile fluorinated building block with established importance in the pharmaceutical industry and significant potential in materials science. Its synthesis via the Ullmann condensation is a well-understood process, and its unique properties, derived from the trifluoroethoxy groups, make it an attractive component for the design of new drugs and advanced materials. Further research into its applications in specialty polymers, coatings, and drug delivery systems is warranted and could lead to the development of innovative technologies with enhanced performance characteristics.
References
-
Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega. Available at: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No: 35480-52-5). apicule. Available at: [Link]
-
35480-52-5[2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid]. Acmec Biochemical. Available at: [Link]
-
Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Publications. Available at: [Link]
-
Copper(I) bromide. Wikipedia. Available at: [Link]
-
Poly[bis(2,2,2-trifluoroethoxy)phosphazene] Superhydrophobic Nanofibers. ACS Publications. Available at: [Link]
-
Flecainide Impurities and Related Compound. Veeprho. Available at: [Link]
-
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. SpectraBase. Available at: [Link]
-
Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Semantic Scholar. Available at: [Link]
-
(PDF) The Mechanism of the Modified Ullmann Reaction. ResearchGate. Available at: [Link]
-
Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PMC - NIH. Available at: [Link]
-
Copper(I) bromide (CuBr). baseclick GmbH. Available at: [Link]
-
Poly[bis(2,2,2-trifluoroethoxy)phosphazene] superhydrophobic nanofibers. PubMed. Available at: [Link]
-
Fluoroelastomers: synthesis, properties and applications. Elsevier. Available at: [Link]
-
Flecainide toxicity: Cause and contribution to death. ResearchGate. Available at: [Link]
-
Ullmann reaction. L.S.College, Muzaffarpur. Available at: [Link]
-
Flecainide toxicity: A Case Study. YouTube. Available at: [Link]
-
The Case of Flecainide Toxicity: What to Look for and How to Treat. PubMed. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
-
A critical review of the application of polymer of low concern regulatory criteria to fluoropolymers II: Fluoroplastics and fluoroelastomers. PubMed. Available at: [Link]
-
2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No: 35480-52-5). apicule. Available at: [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. biosynth.com [biosynth.com]
- 3. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Copper(I) bromide - Wikipedia [en.wikipedia.org]
- 10. Copper(I) bromide (CuBr) [baseclick.eu]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apicule.com [apicule.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. The Case of Flecainide Toxicity: What to Look for and How to Treat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. veeprho.com [veeprho.com]
- 22. Poly[bis(2,2,2-trifluoroethoxy)phosphazene] superhydrophobic nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 20.210.105.67 [20.210.105.67]
- 24. A critical review of the application of polymer of low concern regulatory criteria to fluoropolymers II: Fluoroplastics and fluoroelastomers - PubMed [pubmed.ncbi.nlm.nih.gov]
